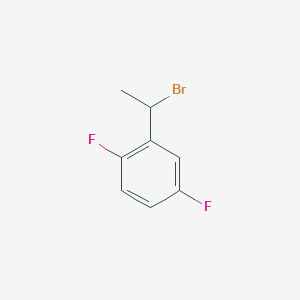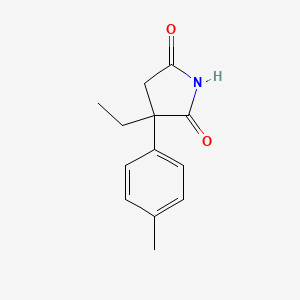
3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1152584-11-6 . It has a molecular weight of 217.27 . The IUPAC name for this compound is 3-ethyl-3-(4-methylphenyl)-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, have been reported to show bioactive properties with target selectivity . The influence of steric factors on biological activity has also been investigated .Physical And Chemical Properties Analysis
3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Pyrrolidine derivatives have been shown to possess significant antimicrobial properties . The structural flexibility and stereochemistry of the pyrrolidine ring contribute to the molecule’s ability to interact with microbial enzymes or receptors . The introduction of the ethyl and methylphenyl groups in 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione could potentially enhance these properties, making it a valuable compound for developing new antimicrobial agents.
Anticancer Research
The pyrrolidine core is often found in molecules with anticancer activity . Research has indicated that certain pyrrolidine derivatives can be effective against various cancer cell lines . The presence of the 3-ethyl and 4-methylphenyl substituents may influence the compound’s ability to bind to cancerous cells, potentially leading to novel anticancer therapies.
Anti-inflammatory Drugs
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating many diseases. Pyrrolidine derivatives can act as anti-inflammatory agents , and the modification of the pyrrolidine ring, as seen in 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione , could lead to the development of new anti-inflammatory drugs .
Antiviral Therapeutics
The search for new antiviral drugs is ongoing, especially with the emergence of new viral strains. Pyrrolidine derivatives have shown promise in this area, and 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione could be explored for its potential antiviral applications, possibly offering a new avenue for treating viral infections .
Neuropharmacology
Neuropharmacological agents target the nervous system to treat neurological disorders. The pyrrolidine ring is a common feature in many neuroactive drugs, and the unique structure of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione might be beneficial in creating new treatments for neurological conditions .
Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Pyrrolidine derivatives can be designed to target specific enzymes, and the distinctive substituents on 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione may provide selective inhibition of enzymes involved in disease processes .
Analgesics
Pain management is a critical aspect of healthcare. Pyrrolidine derivatives can be effective analgesics, and the structural attributes of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione could be harnessed to develop new pain-relieving medications .
Drug Synthesis Intermediates
Lastly, 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione can serve as an intermediate in the synthesis of various drugs. Its structure is particularly useful for creating antidiabetic agents, as it has been used in the preparation of Glimepiride, a medication used to treat type 2 diabetes .
Wirkmechanismus
Mode of Action
The compound interacts with the NMDA receptor in a non-competitive manner, meaning it binds to a site different from the active site. This binding can lead to changes in the receptor’s conformation, inhibiting its function. The R-methyl group of the compound can increase the mobility in the loop connecting helices 11 and 12 (H11–12 loop) of the ERα protein .
Pharmacokinetics
. These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of the NMDA receptor, which can have various downstream effects depending on the context. For instance, it has been suggested that certain substituents in the pyrrolidine-2,5-dione ring can positively affect anticonvulsant activity .
Action Environment
The action of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(8-11(15)14-12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHDQQKVEJHTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



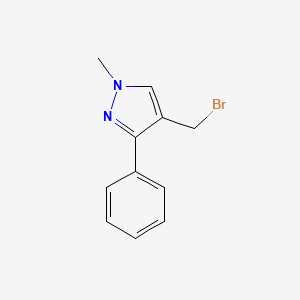
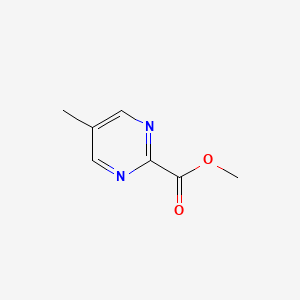
![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)


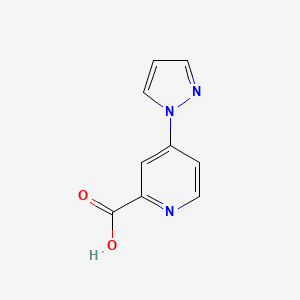
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)

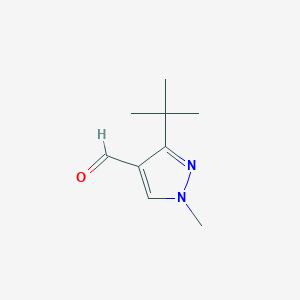
![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)



